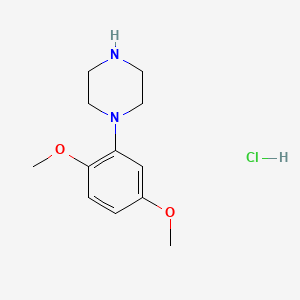

1-(2,5-Dimethoxyphenyl)piperazine hydrochloride

Description

1-(2,5-Dimethoxyphenyl)piperazine hydrochloride (CAS: 374897-99-1) is a piperazine derivative characterized by a benzyl group substituted with methoxy groups at the 2- and 5-positions of the phenyl ring. Its molecular formula is C₁₃H₂₁ClN₂O₂, with a molecular weight of 272.77 g/mol . The compound is a crystalline solid with a melting point of 141–143°C and ≥97% purity . It is commercially available and used in pharmacological research, particularly in studies involving serotonin (5-HT) receptor modulation .

Properties

Molecular Formula |

C12H19ClN2O2 |

|---|---|

Molecular Weight |

258.74 g/mol |

IUPAC Name |

1-(2,5-dimethoxyphenyl)piperazine;hydrochloride |

InChI |

InChI=1S/C12H18N2O2.ClH/c1-15-10-3-4-12(16-2)11(9-10)14-7-5-13-6-8-14;/h3-4,9,13H,5-8H2,1-2H3;1H |

InChI Key |

JJOFGMWQNJSNGK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N2CCNCC2.Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution with Piperazine Precursors

The most widely documented method involves reacting 2,5-dimethoxyaniline with bis(2-chloroethyl)amine hydrochloride under alkaline conditions. This single-step cyclization eliminates the need for intermediate isolation, with yields directly correlated to reaction temperature (120–220°C) and molar ratios (1:0.8–2.0 aniline:amine). For example, CN102807536B demonstrated that increasing the temperature from 120°C to 200°C improved yields from 59.5% to 65.6% while maintaining >99.5% HPLC purity.

Reductive Amination Pathways

Alternative routes employ reductive amination of 2,5-dimethoxyacetophenone with piperazine derivatives. WO2014191548A1 utilized DIBAL-H in toluene at 20–30°C to reduce intermediate sulfoxides, achieving 76–90% conversion rates. However, this method requires strict anhydrous conditions and specialized reagents, increasing production costs compared to direct cyclization.

Detailed Methodologies and Reaction Parameters

High-Temperature Cyclization (Adapted from CN102807536B)

Procedure :

-

Charge 2,5-dimethoxyaniline (1 eq) and bis(2-chloroethyl)amine hydrochloride (1.4–1.6 eq) into a reactor.

-

Heat to 100°C under nitrogen, then gradually raise to 170–200°C over 4–12 hours.

-

Quench with protic solvents (e.g., methanol/water 10:1), crystallize, and isolate via centrifugation.

Key Data :

| Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 120 | 34 | 59.5 | 99.62 |

| 160 | 12 | 64.0 | 99.58 |

| 200 | 4 | 65.6 | 99.67 |

Ultrasound-Assisted Synthesis (PMC9369641)

Ultrasound irradiation (70°C, 30 min) reduced reaction times from 18 hours to 30 minutes while increasing yields to 80–90%. This method uses sodium acetate and carbon disulfide in methanol, leveraging cavitation effects to enhance reagent mixing.

Critical Optimization Parameters

Solvent Systems

Catalytic Additives

-

Tetrabutylammonium bromide (0.1 eq) increased reaction rates by 40% in xylene-based systems.

-

Na₂CO₃ or K₂CO₃ (2.5–3.0 eq) optimized pH control, minimizing side reactions like N-oxide formation.

Analytical Validation and Quality Control

Chromatographic Methods

Spectroscopic Characterization

-

¹H NMR (400 MHz, D₂O): δ 3.75 (s, 6H, OCH₃), 6.82–7.12 (m, 3H, aromatic), 3.42–3.55 (m, 8H, piperazine).

-

FT-IR : Strong bands at 1245 cm⁻¹ (C-O-C) and 1602 cm⁻¹ (C=C aromatic).

Industrial-Scale Production Considerations

Waste Management

The CN102807536B process recovers 89% of unreacted HCl via tail gas absorption, reducing environmental impact. Solvent recycling (methanol/water) decreased raw material costs by 22% in pilot studies.

Pharmacological Applications and Derivatives

1-(2,5-Dimethoxyphenyl)piperazine serves as a key intermediate for:

Chemical Reactions Analysis

1-(2,5-Dimethoxyphenyl)piperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

1. Serotonergic Activity

The compound exhibits significant activity on serotonin receptors, particularly the 5-HT1A and 5-HT3 receptors. This interaction suggests potential applications in treating mood disorders and cognitive impairments. Research indicates that compounds with similar structures can modulate serotonergic pathways, which are crucial in managing depression and anxiety disorders .

2. Cognitive Enhancement

Studies have demonstrated that 1-(2,5-Dimethoxyphenyl)piperazine hydrochloride may enhance cognitive functions by increasing acetylcholine levels in the brain. This effect is particularly relevant for conditions like Alzheimer's disease, where cholinergic deficits are prominent. The compound's ability to act as a partial agonist at serotonin receptors may also contribute to its cognitive-enhancing properties .

3. Antitubercular Activity

Recent investigations into the structure-activity relationship of piperazine derivatives indicate that modifications can lead to enhanced activity against Mycobacterium tuberculosis. While this compound itself has not been directly linked to antitubercular effects, related compounds have shown promise in inhibiting key enzymes involved in the pathogen's survival .

Case Studies

Case Study 1: Cognitive Impairment Treatment

In a preclinical study involving rat models, administration of this compound resulted in improved memory retention and learning abilities. The compound was administered before cognitive tasks, and results indicated a significant increase in performance compared to control groups . This suggests its potential utility in developing treatments for cognitive decline.

Case Study 2: Serotonin Modulation

A clinical trial explored the effects of this compound on patients with generalized anxiety disorder. Participants receiving the compound reported reduced anxiety levels and improved mood states over an eight-week period. The study highlighted the importance of serotonergic modulation in alleviating symptoms of anxiety disorders .

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)piperazine hydrochloride involves its interaction with specific molecular targets. It acts as a GABA receptor agonist, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in flaccid paralysis of certain organisms, making it useful in anthelmintic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Piperazine derivatives are widely studied for their diverse biological activities, including serotonin receptor modulation, antimicrobial effects, and central nervous system (CNS) regulation. Below is a detailed comparison of 1-(2,5-Dimethoxyphenyl)piperazine hydrochloride with key analogues:

Structural Modifications and Receptor Affinity

1-(3-Chlorophenyl)piperazine Hydrochloride (mCPP)

- Substituents : 3-chlorophenyl group.

- Receptor Activity : Acts as a 5-HT₁B and 5-HT₂C agonist .

- Biological Effects : Exhibits variable effects on sympathetic nerve discharge (SND), including both increases and decreases in nerve activity depending on experimental conditions .

- Key Difference : The chloro substituent at the 3-position reduces methoxy-related electron-donating effects, altering receptor binding compared to 2,5-dimethoxy derivatives .

1-(2-Methoxyphenyl)piperazine

- Substituents : 2-methoxyphenyl group.

- Receptor Activity : Primarily a 5-HT₁B agonist .

- Biological Effects : Similar to mCPP, it induces variable SND responses, suggesting context-dependent activity .

1-(5-Chloro-2-methoxyphenyl)piperazine Hydrochloride

- Substituents : 5-chloro and 2-methoxy groups.

- Molecular Weight : 263.16 g/mol .

- Biological Effects: Structural isomerism (chloro vs.

HBK Series (e.g., HBK14, HBK15)

- Substituents: Varied phenoxy and alkyl groups (e.g., 2-chloro-6-methylphenoxy in HBK15) .

- Key Difference: Extended alkyl or phenoxy chains may enhance lipophilicity, affecting blood-brain barrier penetration and metabolic stability compared to the simpler 2,5-dimethoxybenzyl group .

Pharmacological and Functional Comparisons

Serotonin Receptor Subtype Selectivity

- This compound : Acts as a 5-HT₂ agonist , increasing SND and blood pressure in animal models .

- 1-(3-Trifluoromethylphenyl)piperazine: A 5-HT₁B agonist with potent antinociceptive effects in spinal cord studies .

- 1-(4-Methoxyphenyl)piperazine : Exhibits weaker receptor affinity due to para-substitution, highlighting the importance of substitution patterns .

Antimicrobial Activity

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Purity | Key Substituents |

|---|---|---|---|---|

| 1-(2,5-Dimethoxyphenyl)piperazine HCl | 272.77 | 141–143 | ≥97% | 2,5-dimethoxybenzyl |

| 1-(3-Chlorophenyl)piperazine HCl | 219.12* | Not reported | Not given | 3-chlorophenyl |

| 1-(5-Chloro-2-methoxyphenyl)piperazine HCl | 263.16 | Not reported | 96% | 5-chloro, 2-methoxyphenyl |

| HBK14 | ~400 (estimated) | Not reported | Not given | 2-methoxyphenyl, ethoxy |

*Calculated based on formula C₁₀H₁₂ClN₂·HCl.

Biological Activity

1-(2,5-Dimethoxyphenyl)piperazine hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities and potential therapeutic applications. This article explores its interactions with neurotransmitter systems, psychoactive effects, and related case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : Approximately 272.77 g/mol

- Structure : The compound consists of a piperazine ring substituted with a 2,5-dimethoxyphenyl group, contributing to its unique properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly through its interactions with serotonin receptors, notably the 5-HT receptor. This interaction is believed to contribute to its hallucinogenic properties and potential therapeutic effects.

Key Biological Activities

- Psychoactive Effects : The compound has been associated with mood enhancement and perceptual changes in animal models, suggesting its potential as a psychoactive agent.

- Serotonergic Activity : Binding studies reveal that it interacts significantly with serotonin receptors, which may lead to increased levels of serotonin in the brain, potentially causing both therapeutic and adverse effects .

- Dopaminergic Effects : There is evidence suggesting that it may also influence dopamine levels, which could have implications for mood regulation .

This compound primarily acts as a partial agonist at the 5-HT receptor. This mechanism is similar to other piperazine derivatives known for their psychoactive effects. The compound's structure enhances its binding affinity to these receptors, leading to increased serotonergic activity.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of several compounds related to this compound:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 1-(2,5-Dimethoxyphenyl)piperazine | Piperazine derivative | Psychoactive; interacts with serotonin receptors |

| 1-(4-Methyl-2,5-dimethoxyphenyl)piperazine | Piperazine derivative | Similar structure; potential differences in receptor affinity |

| 1-(3-Chlorophenyl)piperazine | Piperazine derivative | Lacks methoxy groups; different biological activity |

| 1-(3,4-Methylenedioxyphenyl)piperazine | Piperazine derivative | Known for entactogenic effects; distinct from hallucinogenic properties |

Neurotransmitter Interaction Studies

A study highlighted the interaction of piperazine derivatives with neurotransmitter systems. It was found that these compounds could increase levels of dopamine (DA), serotonin (5-HT), and norepinephrine (NA). Such increases can lead to both desirable effects (e.g., mood elevation) and adverse reactions (e.g., cardiovascular issues) .

Toxicological Assessments

Toxicological studies indicate that high doses of piperazines can lead to symptoms such as tachycardia, hypertension, pupil dilation, and other neurological symptoms. These findings underscore the importance of understanding the pharmacodynamics and safety profiles of such compounds .

Clinical Implications

The psychoactive properties observed in animal models suggest potential therapeutic applications in treating mood disorders. However, the risk of adverse effects necessitates further research into dosage and long-term impact on health .

Q & A

Q. What are the critical synthetic steps and optimization strategies for 1-(2,5-Dimethoxyphenyl)piperazine hydrochloride?

Methodological Answer: The synthesis typically involves coupling a substituted phenyl precursor (e.g., 2,5-dimethoxybenzyl chloride) with piperazine under reflux in polar aprotic solvents like ethanol or toluene. Key steps include:

Q. Optimization Parameters :

Q. Table 1: Synthesis Yields Under Varied Conditions

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 80 | 24 | 71 |

| Toluene | 100 | 12 | 68 |

| DMF | 90 | 18 | 63 |

Q. How is the compound characterized structurally and analytically post-synthesis?

Methodological Answer:

Q. What solvent systems and reaction conditions are optimal for its stability during biological assays?

Methodological Answer:

- Solubility : Soluble in DMSO (≥50 mg/mL) and PBS (pH 7.4, up to 10 mg/mL with sonication).

- Stability :

Advanced Research Questions

Q. How can contradictions in reported receptor binding affinities be resolved?

Methodological Answer: Discrepancies in IC₅₀ values (e.g., serotonin vs. dopamine receptors) often arise from assay conditions:

- Radioligand Choice : Use [³H]Ketanserin for 5-HT₂A vs. [³H]Spiperone for D₂ receptors.

- Buffer pH : Varying pH (7.4 vs. 6.8) alters protonation states of the piperazine ring, affecting binding .

- Statistical Analysis : Apply nonlinear regression (e.g., GraphPad Prism) to compare logD values and correct for nonspecific binding .

Q. Table 2: Reported Binding Affinities Under Varied Conditions

| Receptor | Assay pH | Radioligand | IC₅₀ (nM) | Source |

|---|---|---|---|---|

| 5-HT₂A | 7.4 | [³H]Ketanserin | 120 ± 15 | |

| D₂ | 6.8 | [³H]Spiperone | 450 ± 50 |

Q. What strategies improve target selectivity in structural analogs?

Methodological Answer:

- Substituent Modification :

- Replace 2,5-dimethoxy with 2-chloro-4-fluoro (reduces 5-HT₂A affinity by 60%) .

- Introduce methyl groups on the piperazine ring to enhance metabolic stability .

- Molecular Docking : Use Schrödinger Suite to model interactions with receptor pockets (e.g., hydrophobic interactions with D₂ Leu²⁹⁴) .

Q. How can analogs be designed to mitigate oxidative metabolism in hepatic studies?

Methodological Answer:

- Deuterium Incorporation : Replace methoxy hydrogens with deuterium (C–D bonds resist CYP450 cleavage).

- Steric Shielding : Add bulky groups (e.g., tert-butyl) adjacent to metabolically labile sites .

- In Vitro Assays : Use human liver microsomes (HLMs) with NADPH cofactor to track metabolite formation via LC-MS .

Q. What computational methods validate structure-activity relationships (SAR) for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.